6-bromo-4-nitro-1H-indole
Overview
Description
6-Bromo-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a bromine atom at the 6th position and a nitro group at the 4th position on the indole ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
6-Bromo-4-Nitro-1H-Indole is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 6-bromo-4-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 4-nitroindole using bromine or a brominating agent under controlled conditions . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-4-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-4-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives used in various chemical research.
Comparison with Similar Compounds
6-Bromo-4-nitro-1H-indole can be compared with other indole derivatives such as:
4-Nitroindole: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Bromoindole: Lacks the nitro group, influencing its chemical properties and applications.
5-Bromo-2-nitroindole: Another brominated and nitrated indole derivative with different substitution patterns.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities .
Properties
IUPAC Name |
6-bromo-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCSAZREHRCISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311931 | |
Record name | 6-Bromo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-50-3 | |
Record name | 6-Bromo-4-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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